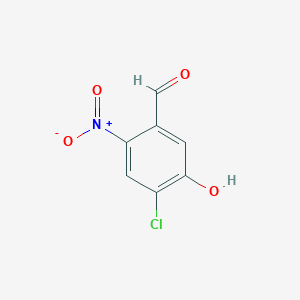
4-Chloro-5-hydroxy-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO4 It is a derivative of benzaldehyde, featuring a chloro group at the 4-position, a hydroxy group at the 5-position, and a nitro group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-5-hydroxy-2-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration and chlorination of benzaldehyde derivatives. One common method involves the nitration of 4-chlorobenzaldehyde using concentrated nitric acid in the presence of sulfuric acid to introduce the nitro group at the 2-position. The resulting product is then subjected to hydroxylation to introduce the hydroxy group at the 5-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Major Products
Oxidation: 4-Chloro-5-hydroxy-2-nitrobenzoic acid.
Reduction: 4-Chloro-5-hydroxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-5-hydroxy-2-nitrobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-hydroxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer activities. The hydroxy and chloro groups may also contribute to its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but lacks the chloro group.
4-Chloro-2-nitrobenzaldehyde: Similar structure but lacks the hydroxy group.
5-Hydroxy-2-nitrobenzaldehyde: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-5-hydroxy-2-nitrobenzaldehyde is unique due to the presence of all three functional groups (chloro, hydroxy, and nitro) on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H4ClNO4 |
|---|---|
Peso molecular |
201.56 g/mol |
Nombre IUPAC |
4-chloro-5-hydroxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4ClNO4/c8-5-2-6(9(12)13)4(3-10)1-7(5)11/h1-3,11H |
Clave InChI |
RBTATMIQKVVUOI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)

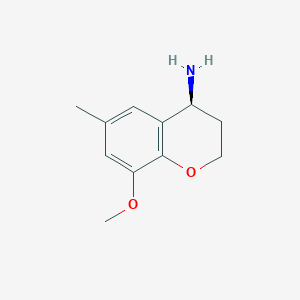
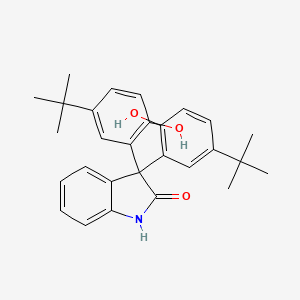
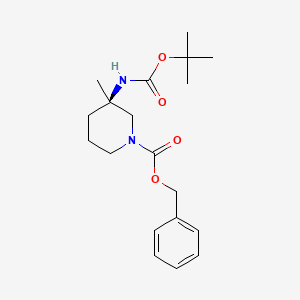


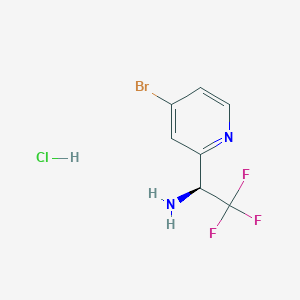
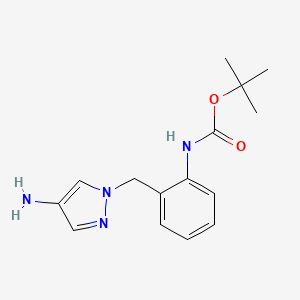
![Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)

![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)
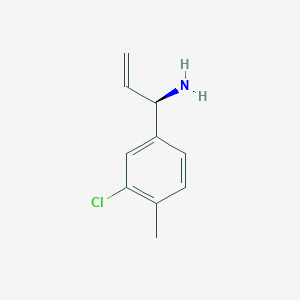
![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
